3-Iodo-2-methyl-6-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine involves the halogen exchange reaction. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be treated with a strong base such as lithium diisopropylamide in tetrahydrofuran at low temperatures (around -85°C), followed by the addition of iodine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar halogen exchange reactions but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-6-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 2-position further differentiates it from other similar compounds by altering its steric and electronic properties .
Properties
IUPAC Name |
3-iodo-2-methyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZYHRBENSNEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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